molecular formula C10H10N2O4 B13630813 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13630813
M. Wt: 222.20 g/mol
InChI Key: STBFMTMRHOSNDX-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with three methyl groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid hydrazide with a nitrile oxide, which is generated in situ from a chlorooxime precursor. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxadiazole and furan derivatives.

Scientific Research Applications

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The furan ring’s electron-rich nature can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of three methyl groups on the furan ring, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-4-5(2)15-6(3)7(4)9-11-8(10(13)14)12-16-9/h1-3H3,(H,13,14)

InChI Key

STBFMTMRHOSNDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C2=NC(=NO2)C(=O)O)C)C

Origin of Product

United States

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